4-Carbamoyl-2-ethyl-5-hydroxy-6-methylpyridine-3-carboxylic acid
Description
4-Carbamoyl-2-ethyl-5-hydroxy-6-methylpyridine-3-carboxylic acid is a pyridine derivative with a complex substitution pattern. Its structure includes:
- Position 2: Ethyl group (C₂H₅)
- Position 3: Carboxylic acid (COOH)
- Position 4: Carbamoyl group (CONH₂)
- Position 5: Hydroxyl group (OH)
- Position 6: Methyl group (CH₃)
This combination of substituents confers unique physicochemical properties, balancing polar (carbamoyl, hydroxyl, carboxylic acid) and non-polar (ethyl, methyl) functionalities.
Properties
CAS No. |
91716-06-2 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
4-carbamoyl-2-ethyl-5-hydroxy-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4/c1-3-5-6(10(15)16)7(9(11)14)8(13)4(2)12-5/h13H,3H2,1-2H3,(H2,11,14)(H,15,16) |
InChI Key |
PSCZENYAMBWONI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C(=C1C(=O)O)C(=O)N)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations:
Core Heterocycle :
- The pyrimidine analog () has a two-nitrogen ring, altering electronic properties (e.g., increased basicity) compared to pyridine derivatives.
- Pyridine-based compounds (target, ) share a single nitrogen, influencing solubility and hydrogen-bonding capacity.
Functional Groups: Ethyl at C2: Unique to the target compound, enhancing lipophilicity compared to H () or Cl (). Aryl Substitution in : The bulky 4-chloro-3-methylphenyl group at C5 likely reduces solubility compared to the target’s hydroxyl and methyl groups.
Physicochemical and Functional Implications
Solubility:
- The target compound’s carbamoyl and hydroxyl groups enhance water solubility compared to (lacks hydroxyl) and (bulky aryl group).
Acidity:
- The carboxylic acid at C3 in all pyridine derivatives is influenced by neighboring substituents.
Stability:
- The hydroxyl group at C5 in the target and could render them susceptible to oxidation, especially under acidic or basic conditions. In contrast, (Cl at C2) and (NH₂ at C6) may exhibit different degradation pathways.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in heterogeneous biological datasets?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Machine learning algorithms (e.g., random forests) can identify confounding variables in high-throughput screens .
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